N-(2-tert-butyloxan-4-yl)cyclopent-3-ene-1-carboxamide
Description
N-(2-tert-butyloxan-4-yl)cyclopent-3-ene-1-carboxamide is a multifunctionalized cyclopentene derivative This compound is notable for its unique structure, which includes a cyclopentene ring and a tert-butyloxan group
Properties
IUPAC Name |
N-(2-tert-butyloxan-4-yl)cyclopent-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-15(2,3)13-10-12(8-9-18-13)16-14(17)11-6-4-5-7-11/h4-5,11-13H,6-10H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIWYQUZXGYLIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(CCO1)NC(=O)C2CC=CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-tert-butyloxan-4-yl)cyclopent-3-ene-1-carboxamide typically involves a cycloaddition reaction. One common method is the triethylamine-promoted cycloaddition of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature. This reaction yields multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-tert-butyloxan-4-yl)cyclopent-3-ene-1-carboxamide undergoes various chemical reactions, including:
Cycloaddition Reactions: These reactions are promoted by bases such as triethylamine and involve the formation of multifunctionalized cyclopentene derivatives.
Substitution Reactions: The compound can participate in substitution reactions, particularly at the tert-butyloxan group.
Common Reagents and Conditions
Cycloaddition Reactions: Triethylamine in ethanol at room temperature is commonly used.
Substitution Reactions: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include multifunctionalized cyclopent-3-ene-1-carboxamides and other cyclopentene derivatives with varying substituents.
Scientific Research Applications
N-(2-tert-butyloxan-4-yl)cyclopent-3-ene-1-carboxamide has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: Its multifunctional nature allows for the exploration of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-tert-butyloxan-4-yl)cyclopent-3-ene-1-carboxamide involves its interaction with various molecular targets. The cyclopentene ring and tert-butyloxan group can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Specific pathways and molecular targets depend on the context of its application, such as in drug development or material science.
Comparison with Similar Compounds
Similar Compounds
Cyclopent-3-ene-1-carboxamides: These compounds share the cyclopentene ring structure but may have different substituents.
tert-Butyloxan Derivatives: Compounds with the tert-butyloxan group but different core structures.
Uniqueness
N-(2-tert-butyloxan-4-yl)cyclopent-3-ene-1-carboxamide is unique due to the combination of the cyclopentene ring and the tert-butyloxan group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
